An In-depth Technical Guide to Ethyl 3-hydroxythiophene-2-carboxylate (CAS 2158-88-5)
An In-depth Technical Guide to Ethyl 3-hydroxythiophene-2-carboxylate (CAS 2158-88-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxythiophene-2-carboxylate, with the CAS registry number 2158-88-5, is a member of the thiophene family, a class of sulfur-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry. The thiophene ring is a versatile scaffold found in numerous pharmaceuticals and biologically active molecules, owing to its ability to engage in various biological interactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-hydroxythiophene-2-carboxylate, its synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. The inherent electronic properties and substitution patterns of thiophene derivatives allow for the fine-tuning of their physicochemical and pharmacological profiles, making them attractive building blocks in the design of novel therapeutic agents.[2][3]
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.
General Properties
| Property | Value | Source |
| CAS Number | 2158-88-5 | N/A |
| Molecular Formula | C₇H₈O₃S | N/A |
| Molecular Weight | 172.20 g/mol | N/A |
| Appearance | White to light yellow crystal powder (for methyl analog) | [4] |
Thermal Properties
| Property | Value (for methyl analog) | Source |
| Melting Point | 38-43 °C | [4] |
| Boiling Point | 107-109 °C at 13 mmHg | [4] |
Density and Solubility
| Property | Value (for methyl analog) | Source |
| Density | 1.373 g/cm³ | [4] |
| Water Solubility | Slightly soluble in water | [4] |
Spectral Data Analysis
Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for Ethyl 3-hydroxythiophene-2-carboxylate are not publicly available, the following section outlines the expected spectral features based on the analysis of related thiophene derivatives.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Ethyl 3-hydroxythiophene-2-carboxylate, the following peaks would be anticipated:
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¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), two distinct signals for the thiophene ring protons, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiophene ring (including those bearing the hydroxyl and carboxylate groups), and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Ethyl 3-hydroxythiophene-2-carboxylate is expected to show characteristic absorption bands for:
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O-H stretch: A broad band in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group.
-
C=O stretch: A strong absorption band around 1720-1680 cm⁻¹ for the ester carbonyl group.
-
C=C stretch: Bands in the 1600-1450 cm⁻¹ region corresponding to the thiophene ring.
-
C-O stretch: Absorptions in the 1300-1000 cm⁻¹ range for the ester C-O bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of Ethyl 3-hydroxythiophene-2-carboxylate would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (172.20 g/mol ).
Synthesis and Reactivity
The synthesis of substituted thiophenes is a well-established area of organic chemistry, with several named reactions providing versatile routes to these heterocycles.
Fiesselmann Thiophene Synthesis
A prominent method for the synthesis of 3-hydroxythiophene-2-carboxylates is the Fiesselmann synthesis.[5][6][7] This reaction involves the base-catalyzed condensation of a thioglycolic acid ester with an α,β-acetylenic ester.[5][6][7]
Caption: Generalized Fiesselmann synthesis of 3-hydroxythiophene-2-carboxylates.
Experimental Protocol (Adapted from the synthesis of Methyl 3-hydroxythiophene-2-carboxylate):
-
A solution of ethyl thioglycolate in a suitable solvent (e.g., ethanol) is added to a solution of a strong base, such as sodium ethoxide, in the same solvent, typically under cooling.
-
To this mixture, a solution of ethyl propiolate is added dropwise, maintaining a low temperature.
-
The reaction mixture is stirred for a specified period at ambient temperature to allow for the completion of the reaction.
-
The solvent is removed under reduced pressure.
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The residue is then worked up, which may involve dissolution in water, acidification, and extraction with an organic solvent, followed by purification, for instance, by distillation or chromatography.
Keto-Enol Tautomerism
An important chemical feature of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding keto form, thiophen-3(2H)-one.[8][9][10] The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents on the thiophene ring. This tautomerism is a key consideration in the reactivity and potential biological activity of these compounds.
Caption: Keto-enol tautomerism in the 3-hydroxythiophene system.
Applications in Drug Discovery and Development
The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] The 3-hydroxythiophene-2-carboxylate moiety, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Derivatives of 3-hydroxythiophene-2-carboxylic acid have been investigated for their potential as inhibitors of various enzymes and as ligands for different receptors.[4] The ability to functionalize the thiophene ring at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[4]
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling Ethyl 3-hydroxythiophene-2-carboxylate. Based on the available information for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[6][11][12][13] It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.
Conclusion
Ethyl 3-hydroxythiophene-2-carboxylate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis via established methods like the Fiesselmann reaction, coupled with its inherent reactivity and the biological importance of the thiophene scaffold, makes it a compound of interest for further research and development. This guide has provided a summary of its known and predicted physical and chemical properties, laying a foundation for its use in the synthesis of novel therapeutic agents.
References
- Fiesselmann, H. (1950s).
- Fiesselmann Thiophene Synthesis. In Name Reactions in Organic Chemistry.
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Fiesselmann Thiophene Synthesis. Grokipedia. Retrieved from [Link]
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Methyl 3-hydroxythiophene-2-carboxylate. LookChem. Retrieved from [Link]
- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
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Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Keto-Enol Tautomerism. (2025, March 12). Chemistry LibreTexts. Retrieved from [Link]
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Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved from [Link]
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Synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate. PrepChem. Retrieved from [Link]
- 3 of these show keto-enol tautomerism. I thought all except for the 3rd one would show keto-enol tautomerism. I guess the 1st one also doesn't, right? Can you help me understand why? Thank you! : r/OrganicChemistry. (2024, November 10). Reddit.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- Keto-Enol Tautomerism. (2023, February 14). YouTube.
- Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15).
- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. PMC.
- Therapeutic importance of synthetic thiophene. PMC - NIH.
- Ethyl thiophene-2-carboxyl
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). Engineered Science Publisher.
- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
- ethyl 3-hydroxy-5-phenylthiophene-2-carboxyl
- 2158-82-9 | Ethyl 4-hydroxy-2-methylthiophene-3-carboxyl
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
- 2-hydroxythiophene. Organic Syntheses Procedure.
- Ethyl thiophene-2-carboxyl
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